molecular formula C19H16N8O2 B11177684 2-ethyl-9-(4-methoxyphenyl)-7-(1H-1,2,4-triazol-5-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one

2-ethyl-9-(4-methoxyphenyl)-7-(1H-1,2,4-triazol-5-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one

Cat. No.: B11177684
M. Wt: 388.4 g/mol
InChI Key: KVWBDBQVHGXFNP-UHFFFAOYSA-N
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Description

2-ethyl-9-(4-methoxyphenyl)-7-(1H-1,2,4-triazol-5-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one is a complex organic compound that features a unique combination of functional groups

Preparation Methods

The synthesis of 2-ethyl-9-(4-methoxyphenyl)-7-(1H-1,2,4-triazol-5-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one involves multiple stepsIndustrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-ethyl-9-(4-methoxyphenyl)-7-(1H-1,2,4-triazol-5-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar compounds include other pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine derivatives. What sets 2-ethyl-9-(4-methoxyphenyl)-7-(1H-1,2,4-triazol-5-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

Properties

Molecular Formula

C19H16N8O2

Molecular Weight

388.4 g/mol

IUPAC Name

5-ethyl-8-(4-methoxyphenyl)-11-(1H-1,2,4-triazol-5-yl)-2,4,6,7,11-pentazatricyclo[7.4.0.03,7]trideca-1,3,5,8,12-pentaen-10-one

InChI

InChI=1S/C19H16N8O2/c1-3-14-23-19-22-13-8-9-26(18-20-10-21-24-18)17(28)15(13)16(27(19)25-14)11-4-6-12(29-2)7-5-11/h4-10H,3H2,1-2H3,(H,20,21,24)

InChI Key

KVWBDBQVHGXFNP-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C(=C3C(=NC2=N1)C=CN(C3=O)C4=NC=NN4)C5=CC=C(C=C5)OC

Origin of Product

United States

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